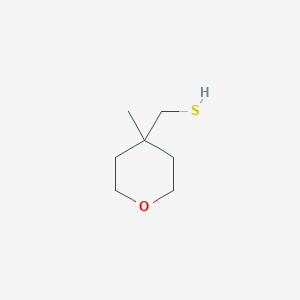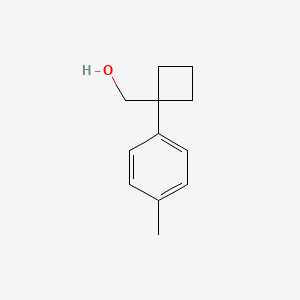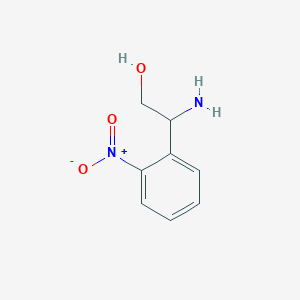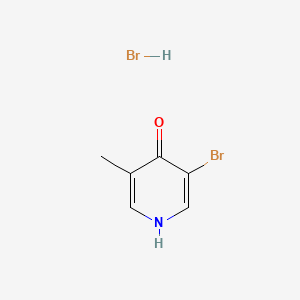
3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide is a chemical compound with the molecular formula C6H7Br2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide typically involves the bromination of 5-methyl-1,4-dihydropyridin-4-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form 3-bromo-5-methyl-1,4-dihydropyridine.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways. This makes it a valuable tool in studying biochemical processes and developing new drugs.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: This compound is similar in structure but has a different substitution pattern on the pyridine ring.
3-Bromo-5-methylpyridin-4-amine: Another similar compound with an amino group instead of a carbonyl group.
Uniqueness
3-Bromo-5-methyl-1,4-dihydropyridin-4-onehydrobromide is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups. This combination of features makes it particularly useful in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C6H7Br2NO |
|---|---|
Peso molecular |
268.93 g/mol |
Nombre IUPAC |
3-bromo-5-methyl-1H-pyridin-4-one;hydrobromide |
InChI |
InChI=1S/C6H6BrNO.BrH/c1-4-2-8-3-5(7)6(4)9;/h2-3H,1H3,(H,8,9);1H |
Clave InChI |
PNXJAXUZJUINFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC=C(C1=O)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


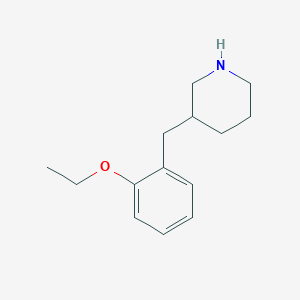
![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)
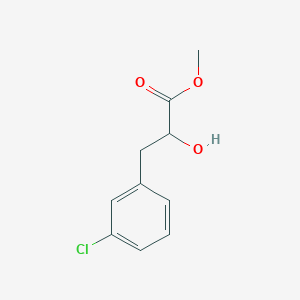
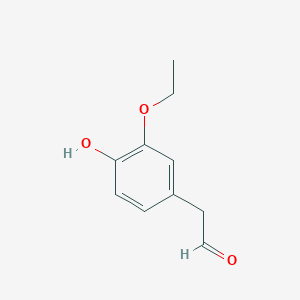
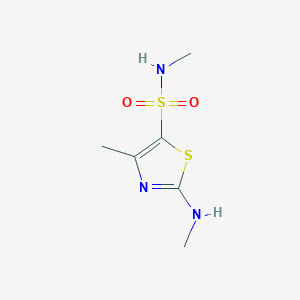

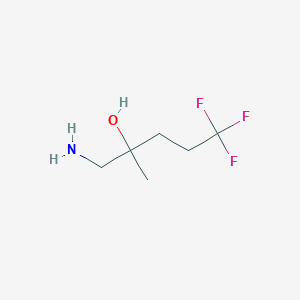
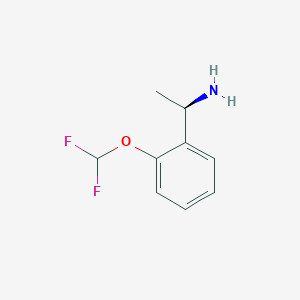

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)

